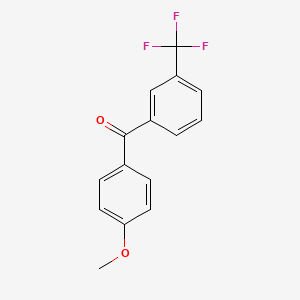

4'-Methoxy-3-(trifluoromethyl)benzophenone

Description

BenchChem offers high-quality 4'-Methoxy-3-(trifluoromethyl)benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methoxy-3-(trifluoromethyl)benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-7-5-10(6-8-13)14(19)11-3-2-4-12(9-11)15(16,17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDGFIOMTNMZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233490 | |

| Record name | 4'-Methoxy-3-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845-05-6 | |

| Record name | (4-Methoxyphenyl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methoxy-3-(trifluoromethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000845056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methoxy-3-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methoxy-3-(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4'-Methoxy-3-(trifluoromethyl)benzophenone

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4'-Methoxy-3-(trifluoromethyl)benzophenone, a valuable building block in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters for ensuring a successful, high-purity yield. This document is intended for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Strategic Overview: The Significance and Synthetic Approach

4'-Methoxy-3-(trifluoromethyl)benzophenone is an aromatic ketone of significant interest. The molecule incorporates two key functional groups that modulate its properties for further applications. The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, is frequently used in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The methoxy (-OCH₃) group, an electron-donating group, is also prevalent in pharmaceuticals, influencing ligand-target interactions and improving physicochemical properties.[3] The combination of these features makes the target compound a versatile intermediate for the synthesis of more complex molecules.

The most direct and industrially scalable method for constructing the diaryl ketone scaffold is the Friedel-Crafts acylation .[4][5] This classic electrophilic aromatic substitution reaction allows for the efficient formation of a carbon-carbon bond between an electron-rich aromatic ring (anisole) and an acyl halide (3-(trifluoromethyl)benzoyl chloride), driven by a potent Lewis acid catalyst.[6]

The Core Synthesis: A Mechanistic and Practical Dissection

The synthesis proceeds via the Friedel-Crafts acylation of anisole with 3-(trifluoromethyl)benzoyl chloride, catalyzed by anhydrous aluminum chloride (AlCl₃).

The Underlying Mechanism: Activating the Electrophile

The reaction is a textbook example of electrophilic aromatic substitution, which hinges on the generation of a highly reactive electrophile—the acylium ion.[4]

-

Activation of the Acyl Chloride: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 3-(trifluoromethyl)benzoyl chloride. This polarization weakens the C-Cl bond.

-

Formation of the Acylium Ion: The weakened C-Cl bond cleaves, forming a resonance-stabilized acylium ion. This species is a powerful electrophile, primed to react with an electron-rich nucleophile. A key advantage of the acylation reaction over its alkylation counterpart is that the acylium ion does not undergo rearrangement.[7][8]

-

Electrophilic Attack: The electron-rich anisole ring acts as the nucleophile. The methoxy group is an activating, ortho, para-director. The π-electrons of the anisole ring attack the electrophilic carbon of the acylium ion. For steric reasons, the attack occurs predominantly at the para position relative to the methoxy group.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, loses a proton (H⁺) to regenerate the stable aromatic ring. The [AlCl₄]⁻ complex facilitates this deprotonation, reforming the AlCl₃ catalyst.

-

Product Complexation: The ketone product, being a moderate Lewis base, immediately forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[8][9] This is a crucial point: it deactivates the product, preventing further acylation, but also necessitates the use of at least a stoichiometric amount of the catalyst.[8][9] This complex is hydrolyzed during the aqueous workup to liberate the final product.

The following diagram illustrates the mechanistic pathway:

Caption: Reaction mechanism of the Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous benzophenone syntheses.[5] All operations should be conducted in a well-ventilated chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn.

Table 1: Reagent and Solvent Quantities

| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents | Amount |

| Anisole | 108.14 | 1.0 | e.g., 10.8 g (0.10 mol) |

| 3-(Trifluoromethyl)benzoyl chloride | 208.57 | 1.05 | e.g., 21.9 g (0.105 mol) |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.1 | e.g., 14.7 g (0.11 mol) |

| Dichloromethane (DCM), anhydrous | 84.93 | - | e.g., 200 mL |

| Crushed Ice | - | - | e.g., 300 g |

| Concentrated HCl | 36.46 | - | e.g., 30 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | e.g., 2 x 100 mL |

| Brine (Saturated NaCl) | - | - | e.g., 100 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | e.g., 15 g |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in dry dichloromethane (DCM). It is critical that the AlCl₃ is anhydrous and the system is kept under an inert atmosphere, as the catalyst reacts violently with moisture.[4][10]

-

Initial Cooling: Cool the suspension to 0 °C using an ice-water bath. This is essential to moderate the initial exothermic reaction upon addition of the reactants.

-

Reactant Addition: In a separate flask, prepare a solution of anisole (1.0 eq) and 3-(trifluoromethyl)benzoyl chloride (1.05 eq) in dry DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C. A slight excess of the acyl chloride ensures complete consumption of the limiting reagent, anisole.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of anisole.

-

Workup - Quenching: Upon completion, carefully and slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and quenches the reaction.[5] This step is highly exothermic and may release HCl gas; perform it in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh portions of DCM.[5]

-

Washing: Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid in the removal of water).[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure 4'-Methoxy-3-(trifluoromethyl)benzophenone.[11][12]

Product Validation: Spectroscopic Characterization

Unequivocal identification of the final product is achieved through standard spectroscopic methods. The expected data for 4'-Methoxy-3-(trifluoromethyl)benzophenone (C₁₅H₁₁F₃O₂) is summarized below.[13]

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 6.9-8.0 ppm. Protons ortho to the methoxy group will be upfield (approx. δ 6.9-7.0 ppm). |

| Methoxy Protons (-OCH₃) | A sharp singlet at approximately δ 3.8-3.9 ppm. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the range of δ 194-196 ppm. |

| Trifluoromethyl Carbon (-CF₃) | A quartet due to C-F coupling. | |

| Aromatic Carbons | Multiple signals in the aromatic region (δ 114-165 ppm). | |

| Methoxy Carbon (-OCH₃) | Signal around δ 55-56 ppm. | |

| FT-IR | C=O Stretch (Ketone) | Strong, sharp absorption band around 1650-1670 cm⁻¹. |

| C-O Stretch (Aryl Ether) | Strong absorption band around 1250-1270 cm⁻¹. | |

| C-F Stretches | Strong, characteristic absorptions in the range of 1100-1350 cm⁻¹. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 280.07 (for C₁₅H₁₁F₃O₂). |

Critical Safety Considerations

A rigorous adherence to safety protocols is non-negotiable. The primary hazards in this synthesis are associated with the reagents.

-

Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It can cause severe burns to skin and eyes. It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[10][14] Handle only in a dry environment and wear appropriate PPE, including gloves, safety goggles, and a lab coat.

-

3-(Trifluoromethyl)benzoyl chloride: A corrosive lachrymator that also reacts with moisture. It causes severe skin burns and eye damage.[15][16] All handling must be performed in a chemical fume hood.

-

Dichloromethane (DCM): A volatile solvent. Inhalation should be avoided. It is a suspected carcinogen. Use only in a well-ventilated area.

Conclusion

This guide outlines a robust and well-characterized protocol for the synthesis of 4'-Methoxy-3-(trifluoromethyl)benzophenone via Friedel-Crafts acylation. By understanding the mechanistic underpinnings and the rationale behind each experimental step, from catalyst choice to workup procedure, researchers can confidently and safely execute this synthesis. The resulting compound serves as a pivotal intermediate, enabling access to a wide array of complex molecules for applications in drug discovery and materials science.

References

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

-

PubChem. 4'-Methoxy-3-(trifluoromethyl)benzophenone. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

PrepChem.com. Synthesis of 4-hydroxy-3-methoxy-4'-(trifluoromethyl)benzophenone. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

PMC (PubMed Central). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Liu, et al. Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild Conditions. Supporting Information. Available from: [Link]

- Google Patents. EP1776327A1 - Process for the synthesis and purification of (4-methoxybutyl)(4-trifluoromethylphenyl)methanone.

-

Frontiers in Chemistry. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available from: [Link]

-

ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride…. Available from: [Link]

-

Supporting Information. 1-methoxy-3-(trifluoromethyl)benzene (2c). Available from: [Link]

-

YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). Available from: [Link]

-

New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet. Available from: [Link]

-

PubMed. The role of the methoxy group in approved drugs. (2024). Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Aluminium chloride. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. nj.gov [nj.gov]

- 11. EP1776327A1 - Process for the synthesis and purification of (4-methoxybutyl)(4-trifluoromethylphenyl)methanone - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4'-Methoxy-3-(trifluoromethyl)benzophenone | C15H11F3O2 | CID 70056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to (4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone, a substituted benzophenone of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, and potential applications, offering field-proven insights for its utilization in research and development.

Chemical Identity and Physicochemical Properties

(4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone is a diaryl ketone featuring a methoxy-substituted phenyl ring and a trifluoromethyl-substituted phenyl ring linked by a carbonyl group. The strategic placement of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group imparts unique electronic and steric characteristics, influencing its reactivity and potential biological activity.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value | Source |

| IUPAC Name | (4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone | PubChem |

| Synonyms | 4'-Methoxy-3-(trifluoromethyl)benzophenone, 3-Trifluoromethylphenyl 4-methoxyphenyl ketone | PubChem |

| CAS Number | 845-05-6 | PubChem |

| Molecular Formula | C₁₅H₁₁F₃O₂ | PubChem |

| Molecular Weight | 280.24 g/mol | PubChem |

| XLogP3 | 4.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis via Friedel-Crafts Acylation: A Validated Protocol

The most direct and industrially scalable method for the synthesis of (4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone is the Friedel-Crafts acylation of anisole with 3-(trifluoromethyl)benzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Causality of Experimental Choices

The choice of anisole as the substrate is strategic due to the activating and ortho-, para-directing nature of the methoxy group. This significantly enhances the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by the acylium ion generated from 3-(trifluoromethyl)benzoyl chloride and AlCl₃. The para-position is sterically more accessible, leading to the desired 4'-methoxy substitution as the major product. Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants and the Lewis acid catalyst.

Step-by-Step Experimental Protocol

Materials:

-

Anisole (1.0 equivalent)

-

3-(Trifluoromethyl)benzoyl chloride (1.0 equivalent)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Addition of Anisole: Following the addition of the acyl chloride, dissolve anisole (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following sections detail the expected spectroscopic data for (4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons of the 4-methoxyphenyl ring: two doublets (ortho and meta to the methoxy group).- Aromatic protons of the 3-(trifluoromethyl)phenyl ring: complex multiplet pattern.- Methoxy group: a singlet around 3.8-3.9 ppm. |

| ¹³C NMR | - Carbonyl carbon: signal around 195 ppm.- CF₃ carbon: a quartet due to C-F coupling.- Aromatic carbons: distinct signals for substituted and unsubstituted carbons, with C-F coupling visible for carbons on the trifluoromethyl-substituted ring. |

| FT-IR | - Strong C=O stretch: ~1650-1670 cm⁻¹.- C-O-C stretches (ether): ~1250 cm⁻¹ and ~1030 cm⁻¹.- C-F stretches: strong absorptions in the region of 1350-1100 cm⁻¹.- Aromatic C-H stretches: ~3100-3000 cm⁻¹.- Aromatic C=C stretches: ~1600-1450 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z 280.- Characteristic fragmentation pattern including the loss of CH₃, OCH₃, and CF₃ groups. |

Potential Applications in Drug Discovery and Photochemistry

The unique structural features of (4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone make it a promising candidate for various applications in drug discovery and photochemistry.

Role in Medicinal Chemistry

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] The CF₃ group can act as a bioisostere for other groups and can improve a drug candidate's pharmacokinetic profile. Benzophenone-based compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] For instance, some benzophenone derivatives act as tubulin assembly inhibitors, displaying potent cytotoxic effects.[4]

Application as a Photosensitizer

Benzophenones are renowned for their efficient intersystem crossing to the triplet state upon photoexcitation, making them excellent photosensitizers.[5][6] This property can be harnessed in photodynamic therapy (PDT), where a photosensitizer generates reactive oxygen species upon light activation to induce cell death in targeted tissues, such as tumors. The substitution pattern on the benzophenone core can be tuned to optimize the photophysical properties, such as the absorption wavelength and triplet state lifetime, for specific applications.[7]

Logical Relationship of Structure to Function

Caption: Relationship between the structural features and potential applications.

Conclusion

(4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone is a versatile molecule with significant potential in both medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of the methoxy and trifluoromethyl substituents provides a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents and photochemically active materials. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this promising compound in their scientific endeavors.

References

-

PubChem. (4'-Methoxy-3-(trifluoromethyl)benzophenone). National Center for Biotechnology Information. Retrieved from [Link]

- Magalhães, H. I. F., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology in Vitro, 25(8), 1665-1670.

-

MDPI. ((E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF). Retrieved from [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC. Retrieved from [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved from [Link]

-

Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. Retrieved from [Link]

-

ACS Publications. (Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure). Retrieved from [Link]

Sources

- 1. (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone | 6185-76-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. (4-Methoxyphenyl)methanone | C8H7O2+ | CID 13207614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69764 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Methoxy-3-(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of understanding the foundational characteristics of chemical entities in the pipeline of discovery. It is not merely about knowing what a molecule is, but comprehending its synthesis, behavior, and potential. This guide is structured to provide a comprehensive, practical, and scientifically rigorous overview of 4'-Methoxy-3-(trifluoromethyl)benzophenone, a compound of interest at the intersection of medicinal chemistry and materials science. The narrative that follows is designed to be a self-validating system of information, grounded in established chemical principles and supported by verifiable data, to empower your research and development endeavors.

Core Molecular Identity

4'-Methoxy-3-(trifluoromethyl)benzophenone is an aromatic ketone characterized by a benzophenone core structure. This core is asymmetrically substituted with a methoxy group on one phenyl ring and a trifluoromethyl group on the other. These substitutions are pivotal, as they significantly influence the molecule's electronic properties, reactivity, and biological interactions.

The electron-donating methoxy group (-OCH₃) at the 4'-position increases the electron density of its associated phenyl ring, influencing its reactivity in electrophilic aromatic substitution and modulating the overall polarity of the molecule. Conversely, the trifluoromethyl group (-CF₃) at the 3-position is a strong electron-withdrawing group, which deactivates its phenyl ring towards electrophilic attack and enhances the molecule's metabolic stability and lipophilicity—a desirable trait in many drug candidates.[1][2]

| Identifier | Value | Source |

| IUPAC Name | (4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone | |

| Molecular Formula | C₁₅H₁₁F₃O₂ | |

| Molecular Weight | 280.24 g/mol | |

| CAS Number | 845-05-6 |

Synonyms:

-

(4-Methoxyphenyl)(3-(trifluoromethyl)phenyl)methanone

-

4-Methoxy-3'-trifluoromethylbenzophenone

-

3-Trifluoromethylphenyl 4-methoxyphenyl ketone

Physicochemical and Spectroscopic Profile

Physicochemical Properties

Experimentally determined physical properties for 4'-Methoxy-3-(trifluoromethyl)benzophenone are not extensively reported in publicly accessible literature. However, based on its structure and data from closely related analogs, we can infer its general characteristics. It is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents.

For comparative context, the isomeric (4-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone has a reported melting point of 119-123 °C.[3] The simpler analog, 4-methoxybenzophenone, has a melting point of 59-62 °C and a boiling point of 354-356 °C.

Computed Properties:

| Property | Value | Source |

| XLogP3 | 4.1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 26.3 Ų |

Spectroscopic Data

-

¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons on both rings. The protons on the methoxy-substituted ring would appear more upfield due to the electron-donating effect of the -OCH₃ group. Protons ortho to the methoxy group would likely appear as a doublet around 6.9-7.1 ppm, while protons meta would be a doublet around 7.7-7.9 ppm. The protons on the trifluoromethyl-substituted ring would be more downfield. The methoxy group itself would present as a sharp singlet around 3.8-3.9 ppm.

-

¹³C NMR: The carbonyl carbon would be observed in the range of 190-200 ppm. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to C-F coupling. The carbon atoms of the methoxy-substituted ring would be more shielded (appear at a lower ppm) compared to those of the trifluoromethyl-substituted ring.

-

IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the ketone at approximately 1650-1670 cm⁻¹, C-O-C stretching for the ether at around 1250 cm⁻¹, and strong C-F stretching bands in the region of 1100-1350 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 280.24. Common fragmentation patterns would involve cleavage at the carbonyl group, leading to characteristic fragment ions.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach for the synthesis of 4'-Methoxy-3-(trifluoromethyl)benzophenone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring (anisole) with an acyl halide or anhydride derived from 3-(trifluoromethyl)benzoic acid, catalyzed by a Lewis acid.

Proposed Synthetic Workflow

Detailed Experimental Protocol (Adapted)

This protocol is adapted from established procedures for analogous benzophenone syntheses.[4]

Step 1: Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzoic acid (1.0 equivalent).

-

Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (1.5 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the completion of the reaction (e.g., by observing the cessation of gas evolution).

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate, dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry solvent such as dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice bath.

-

Prepare a solution of anisole (1.0 equivalent) and the 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) from Step 1 in dry DCM.

-

Add this solution dropwise to the AlCl₃ suspension at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield 4'-Methoxy-3-(trifluoromethyl)benzophenone.

Applications in Research and Development

The unique combination of the methoxy and trifluoromethyl groups on a benzophenone scaffold makes this molecule a compelling candidate for various applications, particularly in medicinal chemistry and photochemistry.

Role in Medicinal Chemistry

-

Scaffold for Drug Discovery: The benzophenone core is a privileged structure in medicinal chemistry. The methoxy and trifluoromethyl substituents allow for fine-tuning of pharmacokinetic properties. The methoxy group can enhance binding to biological targets and improve metabolic stability,[5] while the trifluoromethyl group often increases lipophilicity and binding affinity.[1][2]

-

Anticancer Potential: While direct biological activity data for this specific molecule is scarce, related structures have shown promise. For instance, N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea has demonstrated cytotoxic activity against breast cancer cells. This suggests that the trifluoromethylbenzoyl moiety could be a valuable pharmacophore in the design of novel anticancer agents. Other chalcone derivatives with similar substitution patterns have shown antimitotic activity by inhibiting tubulin polymerization.[6]

Application in Photochemistry

-

Photosensitizer: Benzophenones are well-known photosensitizers. Upon absorption of UV light, they can undergo intersystem crossing to a long-lived triplet state. This excited state can then transfer its energy to other molecules, initiating photochemical reactions. The substitution pattern on 4'-Methoxy-3-(trifluoromethyl)benzophenone will modulate its absorption spectrum and the energy of its triplet state, allowing for its potential use in specialized photochemical applications, such as [2+2] cycloadditions or as a photoinitiator in polymerization.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4'-Methoxy-3-(trifluoromethyl)benzophenone is not widely available. However, based on the hazard profile of the closely related compound 4-(trifluoromethyl)benzophenone, the following precautions are strongly advised.[1]

Hazard Identification:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area. Avoid breathing dust.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

4'-Methoxy-3-(trifluoromethyl)benzophenone is a molecule with significant potential, stemming from its unique electronic and steric properties. Its synthesis via Friedel-Crafts acylation is straightforward, making it an accessible building block for further chemical exploration. While comprehensive experimental data is still emerging, its structural motifs strongly suggest promising applications as a scaffold in medicinal chemistry, particularly in the development of anticancer agents, and as a tunable photosensitizer in organic synthesis. As with any chemical entity, a thorough understanding of its synthesis, properties, and safe handling is paramount to unlocking its full potential in research and development.

References

-

PubChem. 4'-Methoxy-3-(trifluoromethyl)benzophenone. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.

- Royal Society of Chemistry. Supporting Information for a related chemical synthesis.

-

Carl ROTH. Safety Data Sheet: Benzophenone. Available from: [Link]

-

Kesuma, D., Siswandono, S., & Kirtishanti, A. (2022). Molecular Docking And Biological Activity Of N- (4-Methoxy)-Benzoyl-N'-Phenylthiourea And N-(4- Trifluoro)-Benzoyl-N'-Phenylthiourea As Antibreast Cancer Candidates. Rasayan Journal of Chemistry, 15(2), 1503-1508. Available from: [Link]

-

ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Tradeindia. 4 Methoxy Benzophenone. Available from: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity. Available from: [Link]

- Royal Society of Chemistry. Supporting information for a related chemical synthesis.

-

PubMed. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Available from: [Link]

-

Organic & Biomolecular Chemistry. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PubMed. The role of the methoxy group in approved drugs. Available from: [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. 4'-Methoxy-3-(trifluoromethyl)benzophenone | C15H11F3O2 | CID 70056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Molecular Docking And Biological Activity Of N- (4-Methoxy)-Benzoyl-N’-Phenylthiourea And N-(4- Trifluoro)-Benzoyl-N’-Phenylthiourea As Antibreast Cancer Candidates - Ubaya Repository [repository.ubaya.ac.id]

- 5. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

Infrared spectroscopy of substituted benzophenones

An In-Depth Technical Guide to the Infrared Spectroscopy of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of substituted benzophenones. Benzophenones are a critical structural motif in medicinal chemistry and materials science, and understanding their electronic and structural properties is paramount. Infrared spectroscopy offers a powerful, non-destructive technique to probe the vibrational characteristics of these molecules, with a particular focus on the carbonyl (C=O) stretching frequency, which is exquisitely sensitive to the electronic effects of substituents on the aromatic rings. This document delves into the theoretical underpinnings of substituent-induced frequency shifts, provides detailed experimental protocols for sample analysis, and presents a framework for interpreting the resulting spectral data.

Introduction: The Significance of the Carbonyl Group in Benzophenones

Benzophenone and its derivatives are a class of aromatic ketones that feature a carbonyl group bonded to two phenyl rings. This core structure is a versatile scaffold in the development of pharmaceuticals, photoinitiators, and UV-filters. The reactivity and biological activity of these compounds are often dictated by the electronic environment of the carbonyl group.

Infrared spectroscopy is a cornerstone analytical technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate.[1] Each type of bond vibrates at a characteristic frequency, and for benzophenones, the most prominent and informative absorption band is that of the carbonyl (C=O) stretch.[2] This vibration is typically strong and appears in a relatively uncluttered region of the mid-infrared spectrum, generally between 1600 and 1900 cm⁻¹.[2]

The precise frequency of the C=O stretch is not fixed; it is highly influenced by the structural and electronic environment of the carbonyl group.[3] Conjugation of the carbonyl group with the two phenyl rings in benzophenone delocalizes the π-electrons, which slightly weakens the C=O bond and lowers its stretching frequency compared to a simple aliphatic ketone (which typically appears around 1715 cm⁻¹).[4] The C=O stretch of the parent benzophenone molecule, for instance, is observed at approximately 1652 cm⁻¹.[4]

The Influence of Substituents on the Carbonyl Stretching Frequency

The true power of IR spectroscopy in the study of substituted benzophenones lies in its ability to reveal the electronic effects of substituents on the phenyl rings. These effects can be broadly categorized as inductive and resonance effects, and they modulate the electron density around the carbonyl group, thereby altering its bond strength and, consequently, its vibrational frequency.[5][6]

Electronic Effects: A Deeper Dive

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I), such as nitro (-NO₂) or halogens, pull electron density away from the carbonyl group. This leads to a strengthening of the C=O bond and a shift of the stretching frequency to a higher wavenumber (hypsochromic or blue shift). Conversely, electron-donating groups (EDGs) with a positive inductive effect (+I), such as alkyl groups, push electron density towards the carbonyl group, slightly weakening the C=O bond and shifting the frequency to a lower wavenumber (bathochromic or red shift).[3][7]

-

Resonance (Mesomeric) Effect (M or R): This effect is transmitted through the pi (π) system of the aromatic rings. Electron-donating groups with a positive resonance effect (+M), such as methoxy (-OCH₃) or amino (-NH₂), can donate a lone pair of electrons into the π-system, increasing electron density at the carbonyl carbon and weakening the C=O bond. This results in a significant shift to a lower wavenumber.[5] Electron-withdrawing groups with a negative resonance effect (-M), such as the nitro group, can withdraw electron density from the π-system, which also influences the C=O bond character and frequency.[5]

The interplay of these two effects determines the final observed C=O stretching frequency. For example, while halogens are inductively withdrawing (-I), they also have a weak electron-donating resonance effect (+M). In many cases, these opposing effects can lead to only a small net change in the C=O frequency compared to the unsubstituted benzophenone.[5]

The Hammett Correlation: Quantifying Substituent Effects

The electronic influence of substituents on the reactivity and properties of aromatic compounds can be quantified using the Hammett equation.[8] This linear free-energy relationship correlates reaction rates or equilibrium constants with substituent constants (σ). A similar correlation can be observed between the C=O stretching frequency (νC=O) of substituted benzophenones and the Hammett substituent constants (σ).[5][9]

A plot of νC=O versus σ for a series of meta- and para-substituted benzophenones often yields a straight line, demonstrating a linear relationship.[5] This allows for a predictive understanding of how a given substituent will affect the carbonyl stretching frequency. Generally, substituents with positive σ values (electron-withdrawing) will increase the C=O frequency, while those with negative σ values (electron-donating) will decrease it.[5][10]

Caption: Relationship between substituents and carbonyl frequency via Hammett correlation.

Data Presentation: Carbonyl Stretching Frequencies of Substituted Benzophenones

The following table summarizes the experimentally observed carbonyl stretching frequencies for a selection of substituted benzophenones, illustrating the principles discussed above.

| Substituent (X) | Position | ν(C=O) in cm⁻¹ (Solid State) | ν(C=O) in cm⁻¹ (Solution) | Hammett Constant (σ) | Reference |

| 4-NO₂ | para | 1651.0 | 1672.8 | 0.778 | [5] |

| 3-NO₂ | meta | 1654.0 | 1672.4 | 0.710 | [5] |

| 4,4'-di-Cl | para, para' | 1653.0 | 1667.5 | 0.454 (2 x 0.227) | [5] |

| Unsubstituted | - | 1665.6 | 1664.8 | 0.000 | [5] |

| 4-CH₃ | para | 1662.2 | 1661.2 | -0.170 | [5] |

| 4,4'-di-CH₃ | para, para' | 1659.0 | 1654.0 | -0.340 (2 x -0.170) | [5] |

| 4,4'-di-OCH₃ | para, para' | 1646.4 | 1649.6 | -0.536 (2 x -0.268) | [5] |

Note: Data is adapted from Deb and Zielinski (1979). Solid-state frequencies can be influenced by crystal packing effects. Solution-phase measurements often provide a more direct correlation with electronic effects.[5]

Experimental Protocol: Acquiring High-Quality FTIR Spectra

Obtaining a high-quality FTIR spectrum of a substituted benzophenone requires careful sample preparation and instrument operation. As these compounds are typically solids at room temperature, several sampling techniques are available.

Sample Preparation Techniques

The choice of sampling technique can significantly impact the quality of the resulting spectrum.

-

Potassium Bromide (KBr) Pellets: This is a widely used method for solid samples.[11]

-

Advantages: KBr is transparent in the mid-IR range (4000-400 cm⁻¹), providing an interference-free spectrum. This method is suitable for quantitative analysis due to the ability to control sample concentration.[11]

-

Disadvantages: KBr is hygroscopic and can absorb moisture, leading to broad O-H bands in the spectrum. The high pressure required to form the pellet can sometimes induce polymorphic changes in the sample.[11]

-

-

Nujol Mulls: In this technique, the solid sample is ground with a mulling agent (typically Nujol, a mineral oil) to form a paste, which is then spread between two salt plates (e.g., KBr or NaCl).

-

Advantages: This method is fast, simple, and non-destructive to the sample's crystalline structure.[11]

-

Disadvantages: The Nujol itself has characteristic C-H stretching and bending bands that will appear in the spectrum, potentially obscuring sample peaks in those regions.

-

-

Attenuated Total Reflectance (ATR): ATR-FTIR is a modern and convenient technique for analyzing solid and liquid samples with minimal preparation.[12][13]

-

Advantages: Requires very little sample preparation; the solid is simply pressed against the ATR crystal. It is a non-destructive and rapid method.[12][14]

-

Disadvantages: The penetration depth of the IR beam is limited, making it a surface-sensitive technique. The quality of the spectrum is highly dependent on good contact between the sample and the crystal.

-

Step-by-Step Protocol for KBr Pellet Preparation and Analysis

This protocol outlines the "gold standard" KBr pellet method for obtaining a complete mid-IR spectrum.

-

Drying: Gently dry both the sample and high-purity FTIR-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any absorbed moisture. Store in a desiccator until use.

-

Grinding: In a clean and dry agate mortar and pestle, grind approximately 1-2 mg of the substituted benzophenone sample with about 100-200 mg of the dried KBr. The goal is to create a fine, homogeneous powder. The particles should be small enough to reduce scattering of the IR beam.

-

Pellet Pressing: Transfer the ground powder into a pellet press die. Assemble the press and apply pressure (typically 8-10 metric tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder into the FTIR spectrometer and acquire a background spectrum. This will account for any atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Carefully place the KBr pellet containing the sample into the sample holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

-

Peak Analysis: Identify the characteristic absorption bands, paying close attention to the C=O stretching frequency.

Caption: Experimental workflow for FTIR analysis of a solid benzophenone sample.

Conclusion: A Powerful Tool for Molecular Characterization

Infrared spectroscopy is an indispensable tool for researchers, scientists, and drug development professionals working with substituted benzophenones. The sensitivity of the carbonyl stretching frequency to the electronic effects of substituents provides a direct and rapid method for probing the molecular structure and electronic environment. By understanding the interplay of inductive and resonance effects and by employing robust experimental techniques, FTIR spectroscopy can be leveraged to confirm molecular identity, assess purity, and gain valuable insights into the structure-property relationships that govern the function of these important molecules.

References

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

- Deb, K. K., & Zielinski, W. L., Jr. (1979). Substituent Effects On The Carbonyl Stretching Vibration In The Ir Spectra Of Some Substituted Benzophenones. Journal of the Indian Chemical Society, 56(10), 1013-1016.

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

-

Basic Principles of Vibrational Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

-

Cunha, S., et al. (2014). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Journal of Mass Spectrometry, 49(10), 1069-1075. Retrieved from [Link]

-

Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (2022). Molecules, 27(19), 6524. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

-

IR frequencies in carbonyl-containing functional groups. (n.d.). Reddit. Retrieved from [Link]

-

D'Souza, F. (2009). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 86(4), 500. Retrieved from [Link]

- Vibrational Spectroscopy (Infrared, IR-Spect.). (n.d.).

-

Hammett Correlation in Competing Fragmentations of Ionized 2‐Substituted Benzanilides Generated by Electron Ionization Mass Spectrometry. (2022). ResearchGate. Retrieved from [Link]

- Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.).

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. (2022). MDPI. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

- A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. (n.d.). Pendidikan Kimia.

-

Principles of infrared spectroscopy (1) Molecular vibrations and infrared absorption. (2020). JASCO. Retrieved from [Link]

-

IR signals for carbonyl compounds. (n.d.). Khan Academy. Retrieved from [Link]

-

FTIR spectra of the photoPDMS mixture showing the reaction between... (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. (2006). ResearchGate. Retrieved from [Link]

-

IR Sample Preparation: A Practical Guide. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Factors Affecting IR Absorption Frequency. (2022). YouTube. Retrieved from [Link]

- SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (n.d.).

-

Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. (2025). ResearchGate. Retrieved from [Link]

- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.).

-

FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). PubMed Central. Retrieved from [Link]

-

An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. (1954). Journal of the American Chemical Society. Retrieved from [Link]

-

The Hammett cp relationship. (n.d.). Cambridge University Press. Retrieved from [Link]

-

Functional Groups In Organic Chemistry. (2010). Retrieved from [Link]

- What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. (2024).

-

IR Spectroscopy Theory. (2022). KPU Pressbooks. Retrieved from [Link]

- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (n.d.).

-

Comparative FTIR spectra of benzophenone and the product of the... (n.d.). ResearchGate. Retrieved from [Link]

-

Vibrational assignment of in- and out-of-plane modes of some aromatic and arylaliphatic ketones. (1995). Sci-Hub. Retrieved from [Link]

-

Figure S43: FT-IR spectra of a) 3 • prepared as Nujol mull on KBr... (n.d.). ResearchGate. Retrieved from [Link]

-

Solid sample between KBr discs for FT-IR. (n.d.). Reddit. Retrieved from [Link]

-

Various measurement methods in FTIR spectroscopy - Transmission methods. (2020). JASCO Global. Retrieved from [Link]

Sources

- 1. 6.2 Infrared (IR) Spectroscopy Theory – Organic Chemistry I [kpu.pressbooks.pub]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. tandfonline.com [tandfonline.com]

- 6. Khan Academy [khanacademy.org]

- 7. reddit.com [reddit.com]

- 8. assets.cambridge.org [assets.cambridge.org]

- 9. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mt.com [mt.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. azom.com [azom.com]

Methodological & Application

Application Notes & Protocols: Trifluoromethylated Benzophenones in Advanced Materials Science

Introduction:

Benzophenone, a well-established aromatic ketone, has long been a cornerstone in photochemistry and polymer science. Its utility is dramatically amplified through trifluoromethylation. The incorporation of the trifluoromethyl (-CF3) group—a highly electronegative and sterically demanding moiety—imparts a unique combination of electronic and physical properties to the benzophenone core. These modifications lead to enhanced photoreactivity, superior thermal stability, reduced dielectric constants, and improved solubility, making trifluoromethylated benzophenones highly valuable building blocks for a new generation of advanced materials. This guide provides an in-depth exploration of their primary applications as high-efficiency photoinitiators and as key monomers in the synthesis of high-performance polymers, complete with detailed mechanistic insights and field-proven experimental protocols.

Part I: Trifluoromethylated Benzophenones as High-Efficiency Photoinitiators

Trifluoromethylated benzophenones excel as Type II photoinitiators, which generate free radicals through a bimolecular process involving hydrogen abstraction. They are indispensable in applications requiring rapid, efficient, and clean photocuring, such as in coatings, adhesives, inks, and photolithography.

Section 1.1: The Underlying Mechanism of Action

The efficacy of benzophenone-type photoinitiators hinges on their ability to absorb UV light, transition to an excited triplet state, and then abstract a hydrogen atom from a donor molecule (a co-initiator, typically an amine or alcohol) to generate initiating radicals.[1] The trifluoromethyl group significantly enhances this process.

Causality of Enhancement:

-

Increased Intersystem Crossing (ISC) Rate: The electron-withdrawing nature of the -CF3 group promotes the transition from the initial excited singlet state (S1) to the reactive triplet state (T1). This is a critical step, as the triplet state has a longer lifetime, increasing the probability of a successful hydrogen abstraction event.

-

Enhanced Hydrogen Abstraction Ability: The -CF3 group increases the electrophilicity of the carbonyl oxygen in the triplet state, making it a more aggressive hydrogen abstractor. This leads to a higher quantum yield of radical generation.[2]

-

Improved Solubility and Compatibility: The lipophilic nature of the -CF3 group often improves the solubility of the photoinitiator in common monomer and oligomer formulations, ensuring homogeneous distribution and preventing phase separation.

The overall photochemical process is depicted below.

Caption: Photochemical pathway of a trifluoromethylated benzophenone (BP-CF3) photoinitiator.

Section 1.2: Application Notes & Key Advantages

-

UV Curing of Coatings & Adhesives: Enables rapid, tack-free curing of thin films with excellent surface hardness and chemical resistance. The enhanced reactivity allows for lower photoinitiator concentrations, which can reduce yellowing and improve the long-term stability of the cured material.[3]

-

3D Printing (Vat Photopolymerization): High initiation efficiency is crucial for achieving fast printing speeds and high spatial resolution in technologies like stereolithography (SLA) and digital light processing (DLP).[2] The red-shifted absorption of some derivatives can also make them suitable for use with longer wavelength light sources like 405 nm LEDs.[2]

-

Photografting and Surface Modification: Benzophenone derivatives can be used to functionalize surfaces by abstracting hydrogen atoms directly from a substrate, creating surface-bound radicals that initiate graft polymerization.[4][5] This is a powerful technique for altering the surface properties of materials (e.g., wettability, biocompatibility).

| Property | Standard Benzophenone | 4-(Trifluoromethyl)benzophenone | Rationale for Improvement |

| Absorption Max (λ_max) | ~250 nm, ~340 nm | ~260 nm, ~345 nm | Minor red-shift due to electronic effects of the -CF3 group. |

| Molar Extinction (ε) | Moderate | Higher | Increased absorption cross-section enhances light-harvesting efficiency. |

| Intersystem Crossing (Φ_ISC) | ~0.9 | >0.95 | The heavy-atom effect and electronic perturbation from fluorine atoms promote spin-orbit coupling, accelerating the S1 to T1 transition.[6] |

| H-Abstraction Rate Constant | Baseline | Significantly Higher | The electron-withdrawing -CF3 group increases the electrophilicity of the triplet carbonyl, making it a more potent H-abstractor.[2] |

| Note: Exact values can vary based on solvent and experimental conditions. Data compiled from principles discussed in cited literature.[7][8] |

Section 1.3: Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol describes the preparation and UV curing of a simple acrylate resin using 4-(Trifluoromethyl)benzophenone as the photoinitiator.

Materials:

-

Trimethylolpropane triacrylate (TMPTA) (Monomer)

-

4-(Trifluoromethyl)benzophenone (Photoinitiator, PI)[9]

-

N-Methyldiethanolamine (MDEA) (Co-initiator)

-

Glass microscope slides

-

UV Curing System (e.g., 365 nm LED lamp, >100 mW/cm²)

-

FTIR Spectrometer with ATR attachment

Procedure:

-

Formulation Preparation: In a small, amber glass vial, prepare the formulation by weight:

-

97 wt% TMPTA

-

2 wt% 4-(Trifluoromethyl)benzophenone

-

1 wt% MDEA

-

Self-Validation: Ensure the PI and co-initiator are fully dissolved. The solution should be clear and homogeneous. Gentle warming (to ~40°C) and vortexing can aid dissolution.

-

-

Sample Preparation:

-

Place a clean glass slide on a level surface.

-

Using a pipette, deposit ~100 µL of the formulation onto the center of the slide.

-

Place a second glass slide on top to create a thin film. Apply gentle pressure to ensure a uniform thickness.

-

-

Initial Characterization (Pre-Cure):

-

Obtain an FTIR spectrum of the liquid formulation. Note the characteristic acrylate C=C peak at ~1635 cm⁻¹ and C=O peak at ~1725 cm⁻¹. This spectrum serves as the t=0 baseline.

-

-

UV Curing:

-

Place the sample under the UV lamp at a fixed distance.

-

Irradiate the sample for a specific time (e.g., start with 5 seconds).

-

Causality: The 365 nm wavelength is chosen to efficiently excite the benzophenone derivative without generating excessive heat that could cause thermal polymerization.[10]

-

-

Cure Assessment:

-

After irradiation, attempt to separate the glass slides. A fully cured sample will be a solid, transparent polymer film.

-

Tack-Free Test: Gently touch the surface of the cured polymer (if one slide is removed). A tack-free surface indicates a high degree of surface cure.

-

-

Quantitative Analysis (Post-Cure):

-

Carefully recover the cured polymer film.

-

Obtain a post-cure FTIR spectrum.

-

Data Analysis: The degree of monomer conversion can be calculated by monitoring the decrease in the area of the acrylate C=C peak (~1635 cm⁻¹) relative to the stable C=O ester peak (~1725 cm⁻¹).

-

Conversion (%) = [1 - (Area_C=C_post / Area_C=O_post) / (Area_C=C_pre / Area_C=O_pre)] * 100

-

Part II: Trifluoromethylated Benzophenones as Monomers for High-Performance Polymers

When trifluoromethylated benzophenone moieties are incorporated directly into a polymer backbone, they act as robust, non-reactive building blocks that confer a host of desirable properties. This is particularly valuable in the synthesis of advanced engineering plastics like polyimides and polyetherketones for demanding applications.

Section 2.1: Rationale for Incorporation into Polymer Backbones

The unique properties of the C-F bond and the bulky nature of the -CF3 group are central to the performance enhancements observed in these polymers.

-

Enhanced Thermal Stability: The high strength of the C-F bond and the rigid benzophenone structure increase the overall chain stiffness, leading to higher glass transition temperatures (Tg) and decomposition temperatures.[11]

-

Improved Solubility: The bulky -CF3 groups disrupt chain packing and reduce intermolecular forces, often rendering otherwise intractable polymers (like many aromatic polyimides) soluble in organic solvents.[12] This is a critical advantage for processing and film casting.

-

Low Dielectric Constant: The low polarizability of the C-F bond reduces the polymer's dielectric constant and dissipation factor, making these materials ideal for microelectronics packaging and high-frequency circuit boards.[13]

-

High Optical Transparency & Low Refractive Index: Disruption of polymer chain packing and charge-transfer complex formation leads to films with very low color and high transparency in the visible spectrum.[12]

-

Chemical Resistance and Hydrophobicity: The fluorine-rich nature of the polymer creates a low-energy, hydrophobic surface that is resistant to chemical attack and moisture absorption.[12]

Section 2.2: Application Notes: Polyimides for Flexible Electronics

Fluorinated polyimides derived from monomers like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and trifluoromethyl-containing diamines are leading candidates for next-generation flexible electronic substrates. Their combination of optical clarity, low dielectric constant, and exceptional thermal stability makes them superior to conventional polymer films.[11][14] They are used as substrates for flexible displays, printed circuit boards, and as insulation layers in integrated circuits.[11]

Sources

- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 2. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 4-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: A Robust, Validated HPLC Method for the Quantification of 4'-Methoxy-3-(trifluoromethyl)benzophenone

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-Methoxy-3-(trifluoromethyl)benzophenone. This compound is a key intermediate in various synthetic pathways, and its accurate quantification is critical for process monitoring and quality control. The method utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and water, coupled with UV detection. The described protocol was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This method is suitable for routine analysis in research, development, and quality control laboratories.

Introduction and Rationale for Method Selection

4'-Methoxy-3-(trifluoromethyl)benzophenone is a complex organic molecule whose purity is paramount in pharmaceutical and chemical manufacturing. The presence of two aromatic rings, a ketone functional group, a methoxy ether, and a trifluoromethyl group gives it unique physicochemical properties that dictate the analytical approach.[1] A reliable analytical method is essential to ensure the quality and consistency of this compound.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of non-volatile and thermally labile compounds, making it ideal for this analyte.[2] The decision to pursue a reversed-phase method is grounded in the molecule's significant hydrophobicity.

Analyte Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁F₃O₂ | PubChem CID 70056[1] |

| Molecular Weight | 280.24 g/mol | PubChem CID 70056[1] |

| XLogP3-AA | 4.1 | PubChem CID 70056[1] |

| Hydrogen Bond Donors | 0 | PubChem CID 70056[1] |

| Hydrogen Bond Acceptors | 5 | PubChem CID 70056[1] |

The high XLogP3-AA value of 4.1 indicates a non-polar nature, making the compound well-suited for retention on a non-polar stationary phase like C18.[1] The presence of multiple chromophoric groups (the benzophenone system) ensures strong UV absorbance, enabling sensitive detection with a standard photodiode array (PDA) or UV-Vis detector.[3][4]

Experimental

Materials and Reagents

-

Reference Standard: 4'-Methoxy-3-(trifluoromethyl)benzophenone, >99.5% purity.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm).

-

Acid: Formic acid (LC-MS grade).

Instrumentation

-

HPLC System equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

-

Analytical Balance (0.01 mg readability).

-

pH meter.

Chromatographic Column

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

Method Development Strategy

The development process was systematic, beginning with an assessment of the analyte's properties to establish a logical starting point and proceeding through a multi-step optimization workflow. The causality behind each decision is rooted in established chromatographic principles as outlined in USP <621>.[5][6][7]

Sources

- 1. 4'-Methoxy-3-(trifluoromethyl)benzophenone | C15H11F3O2 | CID 70056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. usp.org [usp.org]

- 6. <621> CHROMATOGRAPHY [drugfuture.com]

- 7. agilent.com [agilent.com]

Application Note: A Strategic Approach to the Gas Chromatographic Separation of Benzophenone Isomers

Abstract

This application note presents a comprehensive guide to developing a robust gas chromatography (GC) method for the separation of benzophenone isomers. The structural similarity of these isomers presents a significant analytical challenge. This document provides a detailed exploration of the critical parameters, including stationary phase selection, temperature programming, and injection techniques, to achieve optimal resolution. The causality behind each experimental choice is explained to empower researchers, scientists, and drug development professionals to effectively separate and analyze these compounds.

Introduction

Benzophenone and its substituted isomers are important chemical intermediates and are prevalent in various industries, from pharmaceuticals to manufacturing. In drug development, isomeric purity is a critical quality attribute, as different isomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these closely related compounds is paramount. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for this purpose due to its high resolution and sensitivity. However, the subtle differences in the physicochemical properties of benzophenone isomers necessitate a carefully optimized chromatographic method. This guide provides the scientific rationale and a step-by-step protocol for developing such a method.

The Challenge of Separating Benzophenone Isomers

Positional isomers of substituted benzophenones, such as methylbenzophenones (e.g., 2-methylbenzophenone, 4-methylbenzophenone) or hydroxybenzophenones (e.g., 2-hydroxybenzophenone, 4-hydroxybenzophenone), often have very similar boiling points and polarities. This makes their separation by conventional GC methods challenging. The key to a successful separation lies in exploiting the subtle differences in their interactions with the stationary phase of the GC column.

Core Principles of Method Development

Stationary Phase Selection: The Heart of the Separation

Choosing the correct stationary phase is the most critical step in developing a successful separation method. The principle of "like dissolves like" is a good starting point; the polarity of the stationary phase should be matched to the polarity of the analytes to enhance retention and selectivity.[1] For aromatic isomers, stationary phase selectivity, which is the ability of the column to differentiate between sample components, is paramount.[1]

Benzophenone and its isomers are aromatic ketones and can be considered polarizable compounds. For such analytes, mid- to high-polarity stationary phases are often required to induce differential retention.

-